amphidinolide N

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

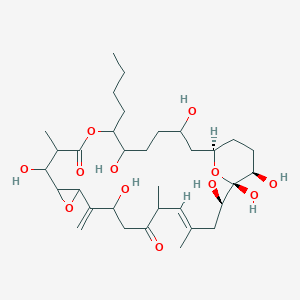

amphidinolide N is a natural product found in Amphidinium with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Amphidinolide N is characterized by a complex 25-membered macrolide structure that includes a 2,5-trans-disubstituted tetrahydrofuran ring and an allylic epoxide. The compound possesses 13 stereocenters, contributing to its unique chemical properties and biological activities. Despite extensive research efforts, a complete total synthesis of this compound has not yet been achieved; however, various synthetic strategies have been proposed.

Key Synthetic Approaches

- Retrosynthetic Analysis : Researchers have employed retrosynthetic strategies to break down the complex structure into manageable fragments. This approach involves identifying key building blocks necessary for constructing the macrolide framework .

- Fragment Coupling : Successful synthesis attempts have focused on coupling defined key fragments through methods such as hydrazone alkylation and palladium-catalyzed cross-coupling reactions. These methods aim to construct the C5-C6 carbon-carbon bond critical for the full structure .

- Total Synthesis Challenges : The synthesis of this compound remains challenging due to its intricate stereochemistry and the need for enantiomerically pure intermediates. Recent studies have highlighted the difficulties in achieving specific steps, particularly in forming the tetrahydrofuran ring .

Cytotoxic Properties

This compound exhibits potent cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological exploration:

- Murine Lymphoma L1210 : this compound shows an impressive IC50 value of 0.05 ng/mL, indicating high efficacy against this cell line.

- Human Epidermoid Carcinoma KB : Similarly, it has an IC50 value of 0.06 ng/mL against KB cells, showcasing its potential as an anti-cancer agent .

Case Studies

Several case studies provide insights into the applications of this compound:

- Antitumor Activity Assessment : Investigations into the antitumor efficacy of this compound have demonstrated its ability to induce apoptosis in cancer cells through actin stabilization mechanisms .

- Synthetic Pathway Development : Studies detailing synthetic pathways highlight the ongoing efforts to produce this compound and its derivatives in laboratory settings, providing foundational knowledge for future research endeavors .

- Comparative Analysis with Related Compounds : Comparative studies between this compound and other members of the amphidinolide family reveal variations in biological activity based on structural differences, emphasizing the importance of specific functional groups in determining cytotoxic potency .

Analyse Chemischer Reaktionen

Enantioselective Aldol Reactions

The C1–C13 subunit synthesis employs organocatalytic and Evans aldol reactions:

-

L-Proline-catalyzed intramolecular aldol reaction : Achieved enantioselective formation of the tetrahydropyran core (dr > 20:1) .

-

Evans aldol reaction : Installed C7 and C10 stereocenters using chiral oxazolidinone auxiliaries (85% yield, >95% ee) .

Sharpless Asymmetric Epoxidation

The allylic epoxide at C2–C3 was constructed via:

-

Ti(O-iPr)₄-mediated epoxidation : Delivered the (2R,3S)-epoxide with 92% ee, critical for bioactivity .

Tamao-Fleming Oxidation

A silicon-to-hydroxyl conversion was pivotal for stereocontrol:

Suzuki-Miyaura Coupling

-

C9–C10 bond formation : Boronate fragment coupled with aryl bromide using Pd(PPh₃)₄ (72% yield) .

-

Challenges : Protodeboronation side reactions required optimization of base (Cs₂CO₃) and ligand (SPhos) .

Alkyne-Epoxide Reductive Coupling

Ru-Catalyzed Alkene-Alkyne (Ru AA) Coupling

-

C15–C16 bond formation : Macrocyclized the 26-membered ring using [Cp*RuCl(cod)] (58% yield) .

-

Superiority over lactonization : Avoided epimerization at α-hydroxy ketone sites .

Yamaguchi Macrolactonization

Stereochemical Control

Key Synthetic Challenges

-

Epoxide Stability : Epimerization during macrolactonization necessitated late-stage epoxidation .

-

α,α′-Dihydroxyl Ketone Installation : Initial dihydroxylation methods failed; resolved via ketone reduction/oxidation .

-

C5–C6 Bond Formation : Metathesis approaches underperformed; switched to Suzuki coupling (Pd(OAc)₂/XPhos) .

Comparative Reaction Yields

| Reaction | Yield | Catalyst | Reference |

|---|---|---|---|

| Ru AA Macrocyclization | 58% | [Cp*RuCl(cod)] | |

| Suzuki-Miyaura Coupling | 72% | Pd(PPh₃)₄/Cs₂CO₃ | |

| Tamao-Fleming Oxidation | 89% | BF₃·OEt₂/H₂O₂ | |

| Sharpless Epoxidation | 92% | Ti(O-iPr)₄/(+)-DET |

Structural Revisions and Implications

Revised NMR analysis (2013) corrected the gross structure from 1b to 1a , redefining ether linkages at C21–C24 . This revision impacted synthetic designs, emphasizing HMBC-based validation for macrocycle connectivity .

Biological Relevance

While not directly a reaction, synthetic this compound derivatives (e.g., des-epoxy analogs) enabled actin-binding studies, revealing stabilization of F-actin filaments (70% efficacy vs. phalloidin) .

Eigenschaften

Molekularformel |

C33H54O12 |

|---|---|

Molekulargewicht |

642.8 g/mol |

IUPAC-Name |

(1R,2R,4E,24R,27R)-18-butyl-1,2,9,14,19,22,27-heptahydroxy-4,6,15-trimethyl-10-methylidene-12,17,28-trioxatricyclo[22.3.1.011,13]octacos-4-ene-7,16-dione |

InChI |

InChI=1S/C33H54O12/c1-6-7-8-26-23(35)11-9-21(34)15-22-10-12-27(38)33(42,45-22)28(39)14-17(2)13-18(3)24(36)16-25(37)19(4)30-31(44-30)29(40)20(5)32(41)43-26/h13,18,20-23,25-31,34-35,37-40,42H,4,6-12,14-16H2,1-3,5H3/b17-13+/t18?,20?,21?,22-,23?,25?,26?,27-,28-,29?,30?,31?,33-/m1/s1 |

InChI-Schlüssel |

RGZICDGNHLJCDN-CRWBKOJESA-N |

Isomerische SMILES |

CCCCC1C(CCC(C[C@H]2CC[C@H]([C@@](O2)([C@@H](C/C(=C/C(C(=O)CC(C(=C)C3C(O3)C(C(C(=O)O1)C)O)O)C)/C)O)O)O)O)O |

Kanonische SMILES |

CCCCC1C(CCC(CC2CCC(C(O2)(C(CC(=CC(C(=O)CC(C(=C)C3C(O3)C(C(C(=O)O1)C)O)O)C)C)O)O)O)O)O |

Synonyme |

amphidinolide N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.